1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula CHOS and a molecular weight of 224.32 g/mol. This compound features a propanone backbone, an ethoxy group, and a methylthio group attached to a phenyl ring. It is classified as a ketone and is significant in organic synthesis, particularly in the development of pharmaceuticals and other chemical products.
The synthesis of 1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one typically involves several steps:
The synthesis may involve initial alkylation followed by a condensation reaction to form the desired ketone structure.
The molecular structure of 1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one can be represented as follows:
Property | Value |
---|---|
Molecular Formula | CHOS |
Molecular Weight | 224.32 g/mol |
IUPAC Name | 1-(3-ethoxy-2-methylsulfanylphenyl)propan-1-one |
InChI | InChI=1S/CHOS/c1-4-10(13)9-7-6-8-11(14-5-2)12(9)15-3/h6-8H,4-5H,1-3H |
InChI Key | SFUZDXFHIIQCGE-UHFFFAOYSA-N |
Canonical SMILES | CCC(=O)C1=C(C(=CC=C1)OCC)SC |
The structure includes functional groups that contribute to its chemical reactivity and biological activity.
1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one can undergo various chemical reactions:
These reactions are typically conducted under reflux or at room temperature, utilizing acids, bases, and catalysts as needed.
The mechanism of action for 1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets within biological pathways. The compound may act as an inhibitor or activator of enzymes or receptors, influencing various biological processes. Detailed studies are ongoing to elucidate these interactions further.
The compound is expected to exhibit characteristics typical of similar organic compounds, such as solubility in organic solvents and stability under standard laboratory conditions.
Key chemical properties include:
1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: